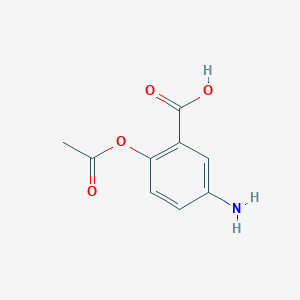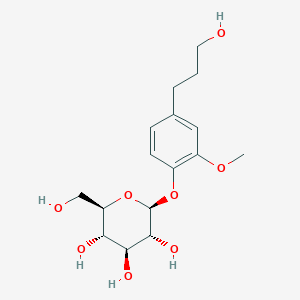
Dihydroconiferin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroconiferyl alcohol glucoside is a primary alcohol that is dihydroconiferyl alcohol attached to a beta-D-glucopyranosyl residue at position 1 via a glycosidic linkage. It has a role as a plant metabolite. It is a monomethoxybenzene, a primary alcohol, a beta-D-glucoside and a monosaccharide derivative. It derives from a dihydroconiferyl alcohol.
Applications De Recherche Scientifique
Biosynthetic Pathway and Metabolic Engineering
Dihydrochalcones, including Dihydroconiferin, are secondary metabolites derived from the plant-specific phenylpropanoid pathway. They play a crucial role in plant growth and response to stress. Recent interest in dihydrochalcones has grown due to their potential health benefits, including anticancer properties. However, their low natural abundance in plants has led to efforts to biosynthetically produce these compounds through microbial hosts. By expressing plant biosynthetic pathway genes in microorganisms and engineering these pathways, it is possible to increase the production of dihydrochalcones such as Dihydroconiferin (Ibdah, Martens, & Gang, 2017).
Pharmacological Properties and Drug Development
Dihydrochalcones, including Dihydroconiferin, are known for their health-promoting properties and are considered promising candidates for pharmacological applications. They exhibit potent antioxidant activity and multifactorial pharmacological effects such as antidiabetic, antitumor, lipid metabolism regulation, anti-inflammatory, antibacterial, antiviral, and immunomodulatory properties. Their development as clinical therapeutics is currently limited by their low content in plants, low solubility, and bioavailability. Therefore, chemomicrobial and enzymatic modifications are necessary to enhance their application in medicinal chemistry (Stompor, Broda, & Bajek-Bil, 2019).
Antidiabetic and Antitumor Potential
Dihydrochalcone glucosides isolated from the plant Thonningia sanguinea, including Dihydroconiferin derivatives, have shown promise as antidiabetic lead compounds. Some of these compounds have exhibited moderate protein tyrosine phosphatase-1B inhibition, which is relevant in diabetes treatment. Moreover, certain derivatives have been identified as potent inhibitors, increasing the level of phosphorylated insulin receptors, indicating potential antidiabetic and antitumor applications (Pompermaier et al., 2018).
Breast Cancer Stem Cell Inhibition
Dihydroconiferyl ferulate, a derivative of Dihydroconiferin, has been studied for its effects on breast cancer stem cells (BCSCs). It has shown potential in inhibiting the proliferation and mammosphere formation of breast cancer cells, reducing the population of specific marker-expressing cells, and inducing apoptosis. The compound targets nuclear epidermal growth factor receptor (EGFR) and disrupts EGFR-related signaling pathways, suggesting its potential as an anti-cancer stem cell agent through nEGFR/Stat3/c-Myc signaling (Ko et al., 2022).
Propriétés
Numéro CAS |
17609-06-2 |
|---|---|
Formule moléculaire |
C16H24O8 |
Poids moléculaire |
344.36 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(3-hydroxypropyl)-2-methoxyphenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H24O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h4-5,7,12-21H,2-3,6,8H2,1H3/t12-,13-,14+,15-,16-/m1/s1 |
Clé InChI |
QFYFLJZBZITPGX-IBEHDNSVSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)CCCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
COC1=C(C=CC(=C1)CCCO)OC2C(C(C(C(O2)CO)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)CCCO)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



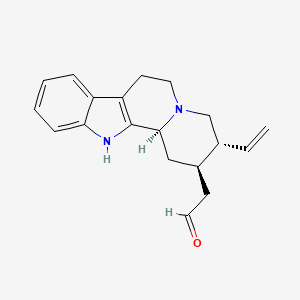

![(3R,4S,5S,6R,7R,9R,10Z,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1254764.png)
![(2S,5S,6R)-6-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-1-oxo-2-phenylethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1254765.png)
![(2S)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1254766.png)
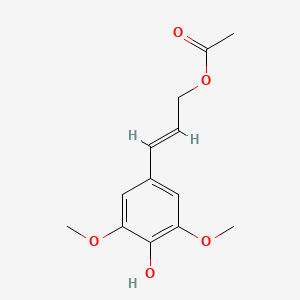
![(2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl) 1H-pyrrole-2-carboxylate](/img/structure/B1254771.png)
![1-[(2-Hydroxyethoxy)methyl]-5-vinyluracil](/img/structure/B1254772.png)
![(4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1254774.png)
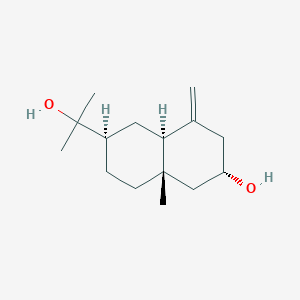
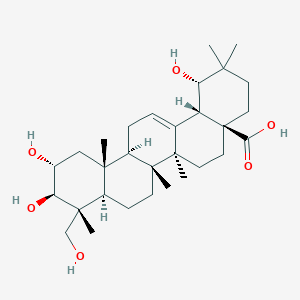
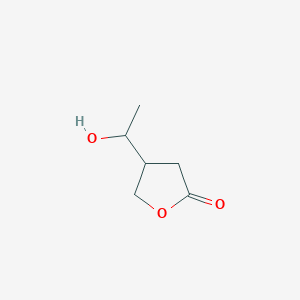
![(3R)-6-[(1R,4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B1254780.png)
